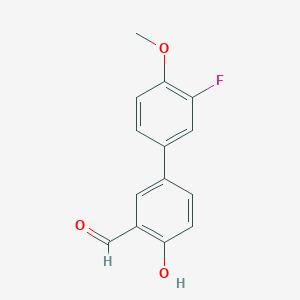

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol

Description

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a formyl group and a hydroxyl group on another phenyl ring

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDKFUBAWDOUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649083 | |

| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098984-27-0 | |

| Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol typically involves multi-step reactions. One common approach is the use of Suzuki-Miyaura cross-coupling reactions, which involve the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(3-Fluoro-4-methoxyphenyl)-2-carboxyphenol.

Reduction: 4-(3-Fluoro-4-methoxyphenyl)-2-hydroxyphenol.

Substitution: 4-(3-Amino-4-methoxyphenyl)-2-formylphenol or 4-(3-Mercapto-4-methoxyphenyl)-2-formylphenol.

Scientific Research Applications

Organic Synthesis

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

- Oxidation Reactions: The compound can be oxidized to produce quinones, which are valuable intermediates in organic synthesis.

- Reduction Reactions: The formyl group can be reduced to an alcohol, allowing for the synthesis of alcohol derivatives.

- Substitution Reactions: The fluorine atom can be substituted with other functional groups, enhancing the compound's utility in creating diverse chemical entities.

Biological Applications

Research into the biological effects of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol has revealed potential therapeutic properties:

- Enzyme Inhibition: Studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress modulation.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

- Anti-inflammatory Properties: There is ongoing research into its effects on inflammatory pathways, with the aim of developing new anti-inflammatory medications.

- Targeted Drug Delivery Systems: Its unique chemical structure allows for modifications that can enhance drug delivery systems targeting specific tissues or cells.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various phenolic compounds, including 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol. The results indicated that this compound effectively inhibited enzymes associated with oxidative stress, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the anticancer efficacy of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-methoxyphenylboronic acid

- 3-Fluoro-4-methoxybenzoic acid

- 4-Methoxy-3-fluorophenylboronic acid

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxy group on the phenyl ring. These substituents can significantly influence its biological activity, including antibacterial, anti-inflammatory, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol can be represented as follows:

This structure includes:

- A formyl group (-CHO), which can participate in hydrogen bonding.

- A methoxy group (-OCH₃), enhancing lipophilicity and potentially aiding in cell membrane penetration.

- A fluorine atom , which may modify the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and fluoro groups enhances the compound's binding affinity, influencing its pharmacological effects. For instance, the formyl group is capable of forming hydrogen bonds, which can stabilize interactions with target proteins.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant potency comparable to standard antibiotics like ampicillin. The disc diffusion assay revealed that this compound exhibits effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Klebsiella pneumoniae | 22 | 10 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by this pathogen.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer cells (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating significant potency. The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MDA-MB-231 | 34 | Apoptosis via caspase activation |

| MCF-7 | 37.3 | Cell cycle arrest |

| HCT116 | 12.3 | Induction of autophagy |

These findings underscore the potential of 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol as a candidate for further development in cancer therapy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is critical for developing therapeutics aimed at inflammatory diseases .

Case Studies

- Antibacterial Efficacy Study : A study conducted on various fluorinated imines demonstrated that compounds similar to 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of fluorination in enhancing biological efficacy .

- Cytotoxicity Assessment : A comprehensive evaluation showed that derivatives of this compound could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-fluoro-4-methoxyphenyl group. Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ for cross-coupling reactions, with careful control of oxygen/moisture .

- Temperature : Reactions often proceed at 80–100°C in anhydrous THF or DMF .

- Protecting groups : The formyl group may require protection (e.g., acetal formation) during halogenation steps to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Key techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and formyl proton (δ ~9.8 ppm). Fluorine coupling (³J~8–12 Hz) confirms substitution patterns .

- X-ray crystallography : Resolves conformational flexibility of the methoxy and fluoro groups (e.g., dihedral angles between phenyl rings) .

- IR spectroscopy : Identifies formyl C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Approach :

- DFT calculations : Analyze electron density maps to identify electrophilic sites. The formyl group directs NAS to the ortho/para positions of the phenol ring .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance reaction rates .

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. no activity)?

- Analysis framework :

- Assay conditions : Verify pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false negatives) .

- Metabolic stability : Test compound stability in liver microsomes; rapid degradation may explain inconsistent in vivo results .

- Structural analogs : Compare with 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol ( ) to identify substituent effects on target binding .

Q. How does the formyl group influence the compound’s electronic properties and applications in photoactive materials?

- Experimental design :

- UV-Vis spectroscopy : Measure absorbance shifts (λmax ~300–350 nm) to assess conjugation extent .

- Electrochemical studies : Cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), linked to the formyl-phenol π-system .

- Applications : Potential as a photosensitizer in organic photovoltaics; compare charge-transfer efficiency with non-formylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.